molecular formula C13H14N2O3S B8378463 3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

3-Hydroxymethyl-N-pyridin-2-ylmethyl-benzenesulfonamide

Cat. No. B8378463
M. Wt: 278.33 g/mol
InChI Key: VQMNVJOQYBJFHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07312234B2

Procedure details

To solution of 3-[(Pyridin-2-ylmethyl)-sulfamoyl]-benzoic acid (840 mg, 2.87 mmol) in THF (5 ml) was added BH3.THF (1M, 14.4 ml, 14.4 mmol) dropwise. After the addition, the reaction mixture was allowed to stir for 18 h at room temperature, and 5 N HCl (8 ml) was carefully added, resulting in the evolution of H2. Upon heating to 70° C. for 2 h, a clear solution was obtained. Water (30 ml) was added, and the resulting solution was extracted with diethyl ether (3×20 ml). The aqueous phase was cooled to 0° C., neutralized with solid NaOH, and then solid NaHCO3 and extracted with CHCl3 (6×20 ml). The combined organic extracts were dried over MgSO4, and concentrated under reduced pressure. The crude material was used without further purification in the next reaction.
Quantity
840 mg
Type
reactant
Reaction Step One
Quantity
14.4 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH2:7][NH:8][S:9]([C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][CH:20]=1)[C:15](O)=[O:16])(=[O:11])=[O:10].B.C1COCC1.Cl.O>C1COCC1>[OH:16][CH2:15][C:14]1[CH:13]=[C:12]([S:9]([NH:8][CH2:7][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][N:1]=2)(=[O:11])=[O:10])[CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
Quantity
840 mg
Type
reactant
Smiles
N1=C(C=CC=C1)CNS(=O)(=O)C=1C=C(C(=O)O)C=CC1
Name
Quantity
14.4 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
resulting in the evolution of H2
TEMPERATURE
Type
TEMPERATURE
Details
Upon heating to 70° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
a clear solution was obtained
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with diethyl ether (3×20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous phase was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
solid NaHCO3 and extracted with CHCl3 (6×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was used without further purification in the next reaction

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
OCC=1C=C(C=CC1)S(=O)(=O)NCC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.